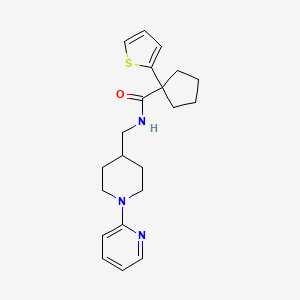

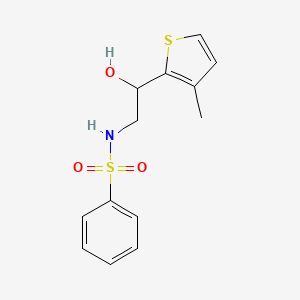

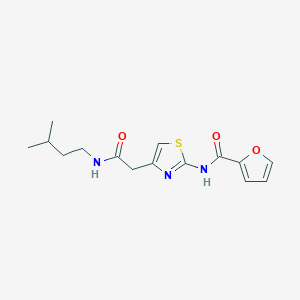

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.

BenchChem offers high-quality N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Derivatives similar to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in inhibiting the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis techniques have been developed for the separation of imatinib mesylate and related substances, including derivatives similar to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. This method is promising for quality control of pharmaceutical compounds, demonstrating the importance of precise analytical techniques in ensuring the purity and efficacy of medication (Lei Ye et al., 2012).

Heterocyclic Synthesis

The compound and its related derivatives have been used in the synthesis of novel heterocyclic compounds. These synthesized heterocycles incorporate various moieties, indicating the versatility of the compound in contributing to the development of new chemical entities with potential biological activities (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Molecular Interaction Studies

Studies on the molecular interaction of analogous compounds with receptors, such as the CB1 cannabinoid receptor, provide insights into their pharmacological profiles and potential therapeutic applications. These studies help in understanding the binding dynamics and functional outcomes of receptor-ligand interactions, guiding the development of receptor-specific drugs (J. Shim et al., 2002).

Discovery of Histone Deacetylase Inhibitors

Derivatives have been explored for their role as histone deacetylase (HDAC) inhibitors, demonstrating the potential for the treatment of various cancers. The selective inhibition of HDACs can lead to the modulation of gene expression, promoting apoptosis in cancer cells. This highlights the compound's contribution to the development of new anticancer therapies (Nancy Z. Zhou et al., 2008).

properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c25-20(21(10-2-3-11-21)18-6-5-15-26-18)23-16-17-8-13-24(14-9-17)19-7-1-4-12-22-19/h1,4-7,12,15,17H,2-3,8-11,13-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKPGUQSDHNWAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)

![7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2927445.png)